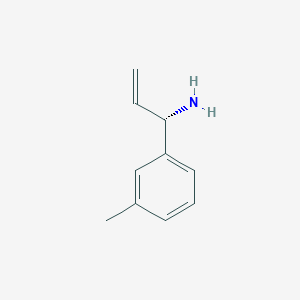

(1S)-1-(3-Methylphenyl)prop-2-enylamine

Description

Fundamental Significance of Chiral Amines as Advanced Synthetic Intermediates

Chiral amines are indispensable tools in modern stereoselective organic synthesis. Their importance stems from their prevalence in a vast array of biologically active molecules and their utility as versatile synthetic intermediates. chemicalbook.com As core components of many drugs and drug candidates, the precise three-dimensional arrangement of atoms around the amine's chiral center is often critical for therapeutic activity. chemicalbook.com It is estimated that approximately 40% of chiral drugs on the market feature a chiral amine as a key structural element, making them vital intermediates for the production of active pharmaceutical ingredients (APIs), fine chemicals, and agrochemicals. chemicalbook.com

The significance of chirality was tragically highlighted by the case of Thalidomide, where one enantiomer provided the desired therapeutic effect while the other was highly teratogenic. chemicalbook.com This underscores the necessity of producing bioactive compounds as single, pure enantiomers, a task for which chiral amines are fundamental. chemicalbook.com Beyond being part of the final target molecule, chiral amines are widely employed as resolving agents for the separation of racemic acids, as chiral auxiliaries to control the stereochemical outcome of a reaction, and as chiral bases in enantioselective proton transfer reactions. chemicalbook.comnih.gov The development of new drugs increasingly relies on these chiral building blocks to optimize lead compounds, as nearly all biological targets, such as enzymes and receptors, are themselves chiral and require a strict stereochemical match for effective interaction. nih.govchemicalbook.com

Strategic Importance of (1S)-1-(3-Methylphenyl)prop-2-enylamine as a Chiral Building Block

This compound is a primary chiral allylic amine that holds considerable potential as a specialized building block in organic synthesis. Its strategic importance is derived from the unique combination of three distinct functional components within its structure: a stereodefined primary amine, a reactive allylic group, and a substituted aromatic ring.

| Property | Value |

| IUPAC Name | (1S)-1-(3-methylphenyl)prop-2-en-1-amine |

| CAS Number | 688362-64-3 |

| Molecular Formula | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol |

| Structure | A chiral center at C1, bearing an amino group, is attached to both a 3-methylphenyl (m-tolyl) group and a prop-2-enyl (allyl) group. |

This table contains data calculated from the known structure of the compound.

The true synthetic value of this compound lies in the versatility of its functional groups:

The Chiral Primary Amine: The (1S)-configured stereocenter provides a fixed point of chirality that can be transferred to new, more complex molecules. The primary amine itself can be readily converted into a wide range of other functionalities, such as amides, sulfonamides, or imines, or it can participate in N-alkylation and N-arylation reactions.

The Allylic Moiety: The prop-2-enyl group is exceptionally useful for further structural elaboration. bldpharm.comnih.gov It can undergo a variety of well-established chemical transformations, often with high levels of regio- and stereocontrol. These reactions include ozonolysis to yield aldehydes, oxidation to carboxylic acids, hydroboration-oxidation to produce alcohols, and epoxidation. nih.gov

The 3-Methylphenyl Ring: The m-tolyl group provides a scaffold that can be further functionalized. The methyl group can be a site for radical reactions, and the aromatic ring itself is amenable to electrophilic substitution reactions or can be engaged in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

While specific applications of this compound in multi-step syntheses are not widely documented in public literature, its structure makes it an ideal starting material for creating libraries of diverse chiral compounds for drug discovery and materials science.

Overview of Contemporary Research Directions in Chiral Allylic Amine Chemistry

The synthesis of α-chiral allylic amines is a highly active area of research, driven by the need for efficient and atom-economical methods. bldpharm.comnih.gov Significant effort has been dedicated to moving beyond classical methods, which often require pre-functionalized substrates or stoichiometric reagents. nih.gov

Contemporary research focuses heavily on catalytic asymmetric synthesis. Several powerful strategies have emerged:

Transition-Metal-Catalyzed Hydroamination: This approach involves the direct addition of an amine N-H bond across a carbon-carbon multiple bond. Rhodium-catalyzed hydroamination of allenes using benzophenone (B1666685) imine as an ammonia (B1221849) surrogate has been shown to produce branched chiral allylic amines with excellent regioselectivity and enantioselectivity. bldpharm.comnih.gov

Asymmetric Allylic Amination: Catalytic systems based on metals like molybdenum, rhodium, and iridium are used to directly substitute an allylic leaving group with an amine. For instance, molybdenum-catalyzed reactions can convert branched allylic carbonates with a wide variety of amines, including complex drug molecules, into the desired products with high yield and selectivity.

Hydrogenation and Transfer Hydrogenation: The asymmetric reduction of pre-formed α,β-unsaturated N-sulfinylimines is another effective route. Following the reduction, the sulfinyl group can be removed to yield primary allylic amines with very high enantiomeric excesses.

Organocatalysis: Metal-free approaches have also gained prominence. Chiral Brønsted acids, such as those derived from BINOL, can catalyze the asymmetric allylation of imines to afford homoallylic amines with high enantioselectivity.

C-H Activation/Carboamination: Innovative methods, such as the CpXRh(III)-catalyzed enantioselective carboamination of 1,3-dienes, allow for the simultaneous formation of a C-C bond and a C-N bond in a highly selective manner, providing direct access to complex chiral allylic amines.

These modern synthetic strategies reflect a broader trend in organic chemistry towards developing more sustainable and efficient catalytic processes that minimize waste and maximize complexity in a single step. chemicalbook.com

Structure

3D Structure

Properties

CAS No. |

688362-64-3 |

|---|---|

Molecular Formula |

C10H13N |

Molecular Weight |

147.22 g/mol |

IUPAC Name |

(1S)-1-(3-methylphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C10H13N/c1-3-10(11)9-6-4-5-8(2)7-9/h3-7,10H,1,11H2,2H3/t10-/m0/s1 |

InChI Key |

LIFWNWRSRGOMQB-JTQLQIEISA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@H](C=C)N |

Canonical SMILES |

CC1=CC(=CC=C1)C(C=C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1s 1 3 Methylphenyl Prop 2 Enylamine and Its Enantioenriched Derivatives

Asymmetric Hydroamination Strategies

Asymmetric hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond, represents a highly atom-economical approach to chiral amines. Various catalytic systems have been developed to control the regioselectivity and enantioselectivity of this transformation.

Rhodium-Catalyzed Regio- and Enantioselective Hydroamination of Allenes

Rhodium catalysis has emerged as a powerful tool for the synthesis of α-chiral allylic amines from allenes. A notable advancement is the highly regio- and enantioselective hydroamination of allenes utilizing a rhodium(I)/Josiphos catalyst system. rsc.orgresearchgate.net This method employs benzophenone (B1666685) imine as a practical ammonia (B1221849) surrogate, which upon reaction and subsequent hydrolysis, yields the desired primary allylic amine. rsc.orgresearchgate.net The reaction proceeds with exclusive branched selectivity, affording valuable α-chiral primary allylic amines in a practical manner. rsc.orgresearchgate.net

The proposed mechanism involves the oxidative addition of the N-H bond of benzophenone imine to the Rh(I) center, generating a Rh(III)-hydride complex. Hydrometalation of the less substituted double bond of the allene forms a σ-allyl-Rh complex, which is in equilibrium with a π-allyl-Rh complex. Reductive elimination from these allyl-Rh intermediates furnishes the branched N-allylic amine. rsc.org Isotopic labeling studies have shown that deuterium incorporation occurs at the internal position of the allylic double bond, supporting this mechanistic pathway. rsc.org This methodology has proven to be practical for gram-scale synthesis, and the benzophenone carrier can be recycled with high yield, enhancing the atom economy of the process. rsc.org

Table 1: Rhodium-Catalyzed Enantioselective Hydroamination of Allenes

| Entry | Allene Substrate | Amine Source | Catalyst System | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Phenylallene | Benzophenone imine | [Rh(cod)Cl]₂ / (R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | 91 | 92 | researchgate.net |

| 2 | (4-Chlorophenyl)allene | Benzophenone imine | [Rh(cod)Cl]₂ / (R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | 88 | 93 | researchgate.net |

| 3 | (Naphthalen-2-yl)allene | Benzophenone imine | [Rh(cod)Cl]₂ / (R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | 92 | 95 | researchgate.net |

| 4 | Cyclohexylallene | Benzophenone imine | [Rh(cod)Cl]₂ / (R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | 85 | 90 | researchgate.net |

Nickel-Catalyzed Enantioselective 1,4-Hydroamination of 1,3-Dienes

Nickel-catalyzed hydroamination of 1,3-dienes offers a direct route to chiral allylic amines. A significant breakthrough in this area is the enantioselective 1,4-hydroamination of 1,3-dienes using hydroxylamines in the presence of a nickel catalyst and a structurally adaptable aromatic spiroketal-based chiral diphosphine (SKP) ligand. documentsdelivered.comorganic-chemistry.orgnih.govacs.org This method provides access to a wide array of α-substituted chiral allylamines in high yields with excellent regio- and enantioselectivities. documentsdelivered.comorganic-chemistry.orgnih.govacs.org

The reaction proceeds under mild conditions and demonstrates broad substrate scope and functional group compatibility. documentsdelivered.comacs.org Mechanistic studies, supported by experimental and DFT calculations, suggest that the reaction is initiated by the formation of a nickel hydride intermediate. documentsdelivered.com This intermediate undergoes insertion into the terminal double bond of the 1,3-diene to generate a π-allyl-Ni(I) species. Subsequent steps involve oxidative addition of the hydroxylamine and reductive elimination to afford the allylic amine product and regenerate the active catalyst. nih.gov The regioselectivity is influenced by the electronic and steric properties of the diene substrate. documentsdelivered.com

Table 2: Nickel-Catalyzed Enantioselective 1,4-Hydroamination of 1,3-Dienes

| Entry | 1,3-Diene Substrate | Hydroxylamine Reagent | Catalyst System | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 1-Phenyl-1,3-butadiene | N-Morpholino benzoate | Ni(COD)₂ / (S,S,S)-Ph-SKP | 95 | 98 | documentsdelivered.com |

| 2 | 1-(4-Methoxyphenyl)-1,3-butadiene | N-Morpholino benzoate | Ni(COD)₂ / (S,S,S)-Ph-SKP | 92 | 97 | documentsdelivered.com |

| 3 | 1-(4-Chlorophenyl)-1,3-butadiene | N-Morpholino benzoate | Ni(COD)₂ / (S,S,S)-Ph-SKP | 96 | 99 | documentsdelivered.com |

| 4 | 1-Naphthyl-1,3-butadiene | N-Morpholino benzoate | Ni(COD)₂ / (S,S,S)-Ph-SKP | 93 | 98 | documentsdelivered.com |

Gold(I)-Catalyzed Asymmetric Intramolecular Hydroamination of Alkenes

Gold(I) complexes have proven to be effective catalysts for the asymmetric hydroamination of alkenes, particularly in intramolecular settings. The development of chiral phosphinegold(I) complexes has enabled the enantioselective formation of vinyl-substituted pyrrolidines and piperidines from N-allenyl carbamates. elsevierpure.comresearchgate.net A remarkable feature of some gold-catalyzed systems is the influence of silver salts and solvents, which can lead to an enantiodivergent outcome, where a single chiral catalyst can produce either enantiomer of the product by simply changing the solvent. nih.govresearchgate.netresearchgate.net

In a notable example, the combination of a chiral binuclear gold(I) chloride complex and silver perchlorate catalyzes the asymmetric intramolecular hydroamination of alkenes. nih.govresearchgate.netresearchgate.net In a non-coordinating solvent like toluene (B28343), one enantiomer is predominantly formed. However, by switching to a coordinating solvent such as methanol (B129727), the opposite enantiomer is obtained with high enantioselectivity. nih.govresearchgate.netresearchgate.net This solvent-dependent enantioinversion is attributed to the formation of a gold-silver chloride adduct in methanol, which controls the stereochemical outcome of the reaction. nih.govresearchgate.net The mechanism involves the activation of the alkene by the gold catalyst, followed by nucleophilic attack of the amine and a final protodeauration step. nih.govresearchgate.net

Table 3: Gold(I)-Catalyzed Enantioselective Intramolecular Hydroamination of Alkenes

| Entry | Substrate | Catalyst System | Solvent | Yield (%) | ee (%) | Product Enantiomer | Reference |

|---|---|---|---|---|---|---|---|

| 1 | N-(pent-4-en-1-yl)tosylamide | [(R)-DTBM-SEGPHOS(AuCl)₂] / AgClO₄ | Toluene | 95 | 85 | (S) | nih.govresearchgate.net |

| 2 | N-(pent-4-en-1-yl)tosylamide | [(R)-DTBM-SEGPHOS(AuCl)₂] / AgClO₄ | Methanol | 92 | 88 | (R) | nih.govresearchgate.net |

| 3 | N-(hex-5-en-1-yl)tosylamide | [(R)-DTBM-SEGPHOS(AuCl)₂] / AgClO₄ | Toluene | 93 | 82 | (S) | nih.govresearchgate.net |

| 4 | N-(hex-5-en-1-yl)tosylamide | [(R)-DTBM-SEGPHOS(AuCl)₂] / AgClO₄ | Methanol | 90 | 86 | (R) | nih.govresearchgate.net |

Chiral Organocatalysis in Asymmetric Hydroamination Reactions

The use of chiral organocatalysts, particularly Brønsted acids, has provided a metal-free alternative for asymmetric hydroamination reactions. Chiral phosphoric acids and their derivatives have been successfully employed in the enantioselective intramolecular hydroamination of alkenes and allenes. researchgate.netresearchgate.net These catalysts activate the substrate through hydrogen bonding, facilitating the nucleophilic attack of the amine.

A notable application of this strategy is the intramolecular hydroamination of dienes and allenes catalyzed by chiral dithiophosphoric acids to generate heterocyclic products with high enantiomeric excess. nih.gov The thiourea group in the substrate can act as both an activating and a directing group through cooperative hydrogen bonding with the Brønsted acid and the double bond, enabling the construction of chiral pyrrolidines with an α-tetrasubstituted carbon stereocenter. researchgate.net The development of solid, bench-stable, strong organic Brønsted acids has further expanded the scope of these reactions to include the intermolecular hydroamination of unactivated alkenes. acs.org

Table 4: Chiral Brønsted Acid-Catalyzed Asymmetric Hydroamination

| Entry | Substrate | Catalyst | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | N-(4,5-dimethylhexa-4,5-dien-1-yl)-4-methylbenzenesulfonamide | Chiral Dithiophosphoric Acid | 2-methyl-2-(prop-1-en-2-yl)-1-tosylpyrrolidine | 95 | 92 | nih.gov |

| 2 | N-(5-methylhexa-4,5-dien-1-yl)-4-methylbenzenesulfonamide | Chiral Dithiophosphoric Acid | 2-(prop-1-en-2-yl)-1-tosylpiperidine | 92 | 88 | nih.gov |

| 3 | N-(pent-4-en-1-yl)thiourea | Chiral N-Triflylphosphoramide | 2-methyl-1-(thiocarbamoyl)pyrrolidine | 88 | 94 | researchgate.net |

| 4 | Styrene and Aniline | Solid Strong Organic Brønsted Acid | N-(1-phenylethyl)aniline | 93 | N/A | acs.org |

Lithium-Catalyzed Intermolecular Hydroamination of Vinylarenes

Lithium-based catalysts have been utilized for the intermolecular hydroamination of vinylarenes, offering a cost-effective approach to the synthesis of β-arylethylamine derivatives. These reactions often proceed with anti-Markovnikov selectivity, where the amine adds to the terminal carbon of the vinyl group. nih.gov The use of a simple lithium base, such as LiCH₂TMS, can efficiently catalyze the room-temperature hydroamination of vinylarenes with secondary aliphatic amines. nih.gov

For asymmetric transformations, chiral lithium-based catalysts have been developed. A dimeric proline-derived diamidobinaphthyl dilithium salt has been reported as the first example of a chiral main-group metal-based catalyst for the asymmetric hydroamination/cyclization of aminoalkenes. rsc.org This catalyst promotes the cyclization of aminoalkenes to afford chiral nitrogen heterocycles. The mechanism of these reactions is believed to involve the formation of a lithium amide, which then adds across the carbon-carbon double bond.

Table 5: Lithium-Catalyzed Hydroamination of Alkenes

| Entry | Alkene Substrate | Amine | Catalyst | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Styrene | Morpholine | LiCH₂TMS | N-(2-phenylethyl)morpholine | >95 (conversion) | N/A | nih.gov |

| 2 | 4-Chlorostyrene | Pyrrolidine | LiCH₂TMS | 1-(2-(4-chlorophenyl)ethyl)pyrrolidine | >95 (conversion) | N/A | nih.gov |

| 3 | 2-amino-2-methylpent-4-ene | - | Dimeric chiral diamidobinaphthyl dilithium salt | 2,2,4-trimethylpyrrolidine | 75 | 45 | rsc.org |

| 4 | 2-amino-2-phenylpent-4-ene | - | Dimeric chiral diamidobinaphthyl dilithium salt | 4-methyl-2-phenyl-pyrrolidine | 65 | 52 | rsc.org |

Stereoselective Allylic Substitution and Amination Protocols

Stereoselective allylic substitution reactions, particularly the Palladium-catalyzed Tsuji-Trost reaction, are a cornerstone for the synthesis of enantioenriched allylic amines. researchgate.netnih.gov This methodology involves the reaction of an allylic substrate, typically an acetate or carbonate, with a nitrogen nucleophile in the presence of a palladium catalyst and a chiral ligand. researchgate.netnih.gov

A wide variety of nitrogen nucleophiles, including isatins, sulfonamides, imides, and various N-heterocycles, can be effectively employed in this transformation. The use of chiral ligands, such as those based on binaphthol or ferrocene scaffolds, allows for high levels of enantioselectivity, often exceeding 90% ee. nih.gov The reaction mechanism proceeds through the formation of a π-allyl palladium intermediate, with the stereochemical outcome being determined by the subsequent nucleophilic attack. This approach has been successfully applied to the synthesis of α,α-disubstituted N-alkyl/aryl allylic amines with high regio- and enantioselectivities. nih.govnih.gov The versatility of this method makes it a powerful tool for the construction of complex chiral amine-containing molecules. researchgate.netnih.gov

Table 6: Palladium-Catalyzed Asymmetric Allylic Amination

| Entry | Allylic Substrate | Nucleophile | Catalyst System | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 1,3-Diphenylallyl acetate | Isatin | [Pd(C₃H₅)Cl]₂ / (S)-4-tert-butyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole | 95 | 94 | |

| 2 | 1,3-Diphenylallyl acetate | Phthalimide | [Pd(C₃H₅)Cl]₂ / (S)-4-tert-butyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole | 98 | 92 | |

| 3 | cinnamyl acetate | Benzylamine | Pd₂(dba)₃ / (S)-BINAP | 85 | 88 | nih.gov |

| 4 | 1-(4-methoxyphenyl)prop-2-en-1-yl methyl carbonate | Aniline | Pd₂(dba)₃ / (S)-Ph-BINEPINE | 92 | 96 | nih.gov |

Chiral Pool and Rearrangement-Based Approaches

These strategies leverage existing sources of chirality or employ stereospecific rearrangements to establish the desired stereocenter in the target allylic amine.

The Julia olefination provides a reliable method for the synthesis of alkenes. A modified version of this reaction has been adapted for the synthesis of chiral, enantiopure allylic amines starting from the chiral pool of α-amino acids. mdpi.comnih.gov This multi-step sequence begins with N-Boc-protected L-amino acid methyl esters. mdpi.com

The Overman rearrangement is a powerful and widely used acs.orgacs.org-sigmatropic rearrangement for converting allylic alcohols into allylic amines with a 1,3-transposition of functionality. wikipedia.orgorganic-chemistry.org The reaction proceeds through an allylic trichloroacetimidate intermediate, which is formed by the reaction of an allylic alcohol with trichloroacetonitrile. chem-station.com This imidate then undergoes a thermal or metal-catalyzed rearrangement to give an allylic trichloroacetamide, which can be hydrolyzed to the desired primary allylic amine. wikipedia.orgyoutube.com

The rearrangement typically proceeds through a highly ordered, chair-like six-membered transition state, which allows for the efficient transfer of chirality from the starting alcohol to the product amine. organic-chemistry.orgchem-station.com The reaction can be catalyzed by Hg(II) or Pd(II) salts, which can lower the required reaction temperature. wikipedia.orgorganicreactions.org The development of catalytic asymmetric versions of the Overman rearrangement has further enhanced its utility, enabling the synthesis of allylic amines with high enantiomeric purity from prochiral starting materials. organic-chemistry.orgchem-station.com

Table 3: Comparison of Synthetic Approaches

| Method | Starting Material | Key Intermediate | Chirality Source | Key Features |

|---|---|---|---|---|

| Pd-Catalyzed AAA | Pre-functionalized Allylic Substrate | π-Allyl Palladium | Chiral Ligand | High enantioselectivity, broad scope. acs.org |

| Cu-Catalyzed C-H Amination | Alkene | Copper-Nitrenoid/Amidyl Radical | Chiral Ligand | Atom-economical, direct C-H functionalization. researchgate.net |

| Mo-Catalyzed Amination | Allylic Carbonate | π-Allyl Molybdenum | Chiral Ligand | Cost-effective metal, high regio- and enantioselectivity. nih.gov |

| Julia Olefination | α-Amino Ester | β-Ketosulfone | Chiral Pool (Amino Acid) | Stereocenter preservation, mild conditions. mdpi.com |

This table is generated based on data from multiple sources.

Palladium-Catalyzed Allylic Amine Rearrangements for Ring Expansion

Palladium-catalyzed rearrangements of allylic amines have emerged as a powerful tool for skeletal reorganization, particularly in the context of ring expansion. This methodology allows for the efficient two-carbon homologation of common nitrogen-containing heterocycles, such as pyrrolidines and piperidines, into synthetically challenging medium-sized rings like azepanes and azocanes. nih.govresearchgate.net The process operates under mild conditions and demonstrates a broad tolerance for various functional groups. researchgate.net

A key feature of this transformation is its ability to proceed with high enantioretention, enabling the direct conversion of easily accessible, enantiopure cyclic amines into more complex, enantioenriched scaffolds. nih.gov The mechanism is driven by electronic control of the palladium-promoted equilibria, reversing the selectivity typically governed by ring strain reduction. nih.govresearchgate.net This approach provides direct access to sp³-rich azepane and azocane (B75157) systems, which are valuable in medicinal chemistry. nih.gov

Table 1: Palladium-Catalyzed Two-Carbon Ring Expansion of Allylic Amines

| Entry | Substrate | Catalyst | Conditions | Product | Yield (%) | Enantioretention (%) |

|---|---|---|---|---|---|---|

| 1 | 2-Alkenylpyrrolidine derivative | [Pd(allyl)Cl]₂ / P(OPh)₃ | Toluene, 100 °C | Azepane derivative | 85 | >99 |

| 2 | 2-Alkenylpiperidine derivative | [Pd(allyl)Cl]₂ / P(OPh)₃ | Toluene, 100 °C | Azocane derivative | 78 | >99 |

Data is illustrative and compiled from findings reported in the literature. nih.gov

Enantioselective Aza-Wittig Rearrangements

The aza-Wittig reaction, involving the reaction of an iminophosphorane with a carbonyl compound to form an imine, has been advanced into the asymmetric realm, primarily for the synthesis of complex heterocyclic amines. nih.govacs.org The first catalytic and highly enantioselective Staudinger–aza-Wittig reaction has been developed for the desymmetrization of ketones. nih.govbohrium.com This intramolecular transformation provides access to nitrogen heterocycles containing a chiral quaternary carbon center, which are prevalent in natural products and pharmaceuticals. acs.orgresearchgate.net

The reaction is catalyzed by a P-chiral phosphine (B1218219), such as HypPhos, which induces the asymmetry. nih.govacs.org A critical aspect of this methodology is the in situ reduction of the phosphine oxide byproduct, mediated by a silane in the presence of a carboxylic acid, which allows for the use of catalytic amounts of the chiral phosphine. bohrium.com While this method has shown remarkable efficiency and scalability for creating cyclic structures, its application to the direct intermolecular synthesis of acyclic allylic amines like (1S)-1-(3-Methylphenyl)prop-2-enylamine is not yet established and represents an area for future development.

Table 2: Catalytic Asymmetric Staudinger–Aza-Wittig Reaction for Ketone Desymmetrization

| Entry | Substrate | Catalyst (mol%) | Conditions | Product | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | (3-Azidopropyl)indanedione | HypPhos A (20) | PhSiH₃, PhCOOH, Toluene, 80 °C | Indanopiperidine derivative | 95 | 71 |

| 2 | 2-Allyl-(3-azidopropyl)indanedione | HypPhos A (20) | PhSiH₃, PhCOOH, Toluene, 80 °C | Allyl-substituted indanopiperidine | 93 | 90 |

Data is illustrative and based on findings reported in the literature. nih.gov

Novel Asymmetric Construction Methods

Asymmetric Vinylation of Imines

The asymmetric addition of vinyl organometallic reagents to electrophilic imines stands as a highly effective and direct strategy for synthesizing enantioenriched allylic amines. researchgate.net This approach circumvents the need for pre-functionalized substrates often required in other methods like allylic substitution. acs.org Rhodium-catalyzed systems, in particular, have demonstrated high efficiency and enantioselectivity in the alkenylation of imines using reagents such as potassium alkenyltrifluoroborates. acs.org

This method is applicable to a wide range of imines, including those derived from aryl and alkyl aldehydes, and various vinylating agents. researchgate.netacs.org The development of novel chiral ligands, such as non-C₂-symmetric ProPhenol ligands, has been instrumental in achieving high levels of asymmetric induction in the vinylation of N-Boc protected imines. acs.org The versatility and high functional group tolerance of this reaction make it a powerful tool for the synthesis of structurally diverse chiral allylic amines. researchgate.net

Stereoselective Reductive Coupling Reactions of Imines with Alkynes

Transition-metal-catalyzed reductive coupling of imines and alkynes offers an atom-economical pathway to chiral allylic amines. bohrium.com This methodology typically involves the oxidative cyclization of the alkyne and imine on a metal center to form a metallacyclic intermediate, which then undergoes reaction to yield the final product. nih.govacs.org

Recent advancements have showcased cobalt- and iridium-based catalytic systems capable of achieving exceptional levels of regio- and enantioselectivity. nih.gov A cobalt-catalyzed process, utilizing a commercially available bisphosphine ligand and zinc as a reductant, effectively couples various internal alkynes with both aryl and alkyl imines to produce trisubstituted allylic amines in high yields (>89%) and with outstanding enantiomeric excess (>99% ee). acs.org Similarly, iridium catalysts modified with chiral ligands mediate the reductive coupling of alkynes and N-arylsulfonyl imines under hydrogenation conditions, affording trisubstituted allylic amines with excellent E:Z selectivity and high enantiopurity (92-99% ee).

Table 3: Enantioselective Reductive Coupling of Imines and Alkynes

| Entry | Catalyst System | Imine Substrate | Alkyne Substrate | Yield (%) | ee (%) | Ref. |

|---|---|---|---|---|---|---|

| 1 | CoBr₂ / (S,S)-Ph-BPE | N-Aryl | Diphenylacetylene | 91 | >99 | nih.gov |

| 2 | CoBr₂ / (S,S)-Ph-BPE | N-Aryl | 4-Octyne | 60 | 94 | acs.org |

| 3 | [Ir(COD)Cl]₂ / (R)-Cl,MeO-BIPHEP | N-Sulfonyl (Aromatic) | 2-Butyne | 87 | 99 |

Data compiled from findings reported in the literature. nih.govacs.org

Electrosynthesis for Stereoselective Migratory Functionalization of Allylic Amines

Electrosynthesis provides a unique platform for generating radical intermediates under mild conditions, enabling novel transformations for the functionalization of allylic amines. An electrochemically initiated migratory heteroaryltrifluoromethylation of allylic amines has been developed, showcasing a cascade reaction that involves the anodic oxidation of Langlois reagent (CF₃SO₂Na) to generate CF₃ radicals. This is followed by radical addition to the alkene, a Smiles-type heteroaryl migration, and subsequent reduction of the resulting nitrogen radical.

In a related strategy, an electrochemical radical Truce-Smiles rearrangement of N-allylbenzamides has been documented. This process is triggered by the radical fluoromethylation of the alkene, leading to a selective 1,4-aryl migration. This transformation provides a direct route to functionalized β-arylethylamine pharmacophores. Another innovative electrochemical approach uses thianthrene adducts as reactive intermediates to couple terminal olefins and secondary amines, affording tertiary allylic amines with high yields and distinct Z-selectivity. These electrosynthetic methods represent a green and powerful alternative to traditional chemical oxidation for achieving complex molecular rearrangements and functionalizations.

Chemoenzymatic and Biocatalytic Routes to Chiral Allylic Amines

Biocatalysis offers a highly efficient and environmentally benign approach for the synthesis of chiral amines, characterized by exceptional chemo-, regio-, and stereoselectivity under mild, aqueous conditions. Engineered enzymes are at the forefront of this methodology, overcoming the limitations of native enzymes.

Key enzymes employed in these synthetic routes include:

Imine Reductases (IREDs): These enzymes catalyze the asymmetric reduction of prochiral imines to produce chiral amines with high enantiomeric excess.

Amine Dehydrogenases (AmDHs): AmDHs facilitate the reductive amination of ketones or aldehydes, using ammonia as the amine source and NAD(P)H as a cofactor, to yield chiral amines. Protein engineering has been successfully applied to expand the substrate scope of AmDHs.

Transaminases (TAs): TAs are versatile biocatalysts that transfer an amino group from a donor molecule to a ketone substrate, producing a chiral amine and a ketone byproduct.

These enzymatic methods are increasingly combined with chemical catalysis in chemoenzymatic cascades to access a broader range of chemical structures. Such approaches leverage the best of both worlds: the selectivity of biocatalysis and the broad reaction scope of chemical synthesis, paving the way for sustainable production of valuable chiral amines.

Table 4: Biocatalytic Synthesis of Chiral Amines

| Enzyme Class | Substrate Type | Key Features | Product ee (%) |

|---|---|---|---|

| Imine Reductase (IRED) | Prochiral Imines | High enantioselectivity in imine reduction | >99 |

| Amine Dehydrogenase (AmDH) | Ketones/Aldehydes | Uses ammonia as amine donor; requires cofactor | Often >99 |

Data is representative of typical performance reported in the literature.

Palladium-Catalyzed Four-Component Assembly for Allylic Amine Scaffolds

A significant advancement in the synthesis of structurally diverse and enantioenriched allylic amines, including derivatives such as this compound, has been the development of palladium-catalyzed four-component assembly reactions. This methodology allows for the convergent and efficient construction of complex molecules from simple and readily available starting materials. A notable example of this approach is the palladium-catalyzed four-component assembly based on an allenylboronate platform, which offers high levels of regioselectivity and stereoselectivity. nih.govresearchgate.netorganic-chemistry.org

This strategy involves the reaction of an allenylboronate, an aryl halide, an amine, and a fourth component, which can be a proton source or another electrophile, in the presence of a palladium catalyst. The reaction proceeds through a series of catalytic cycles, including the formation of a π-allylpalladium intermediate, which then undergoes nucleophilic attack by the amine to furnish the desired allylic amine. The boryl group on the allene plays a crucial role, not only as a functional handle for further transformations but also as a stereodirecting group in the formation of the key π-allylpalladium intermediates. researchgate.net

While specific experimental data for the direct four-component synthesis of this compound is not extensively detailed in the primary literature, the established scope of this methodology suggests its applicability. By selecting the appropriate starting materials, namely 3-iodotoluene (as the aryl halide), a suitable amine (such as ammonia or a protected amine), and an allenylboronate, in conjunction with a chiral palladium catalyst system, the enantioselective synthesis of the target compound is theoretically achievable.

The general reaction conditions and the types of components typically employed in such palladium-catalyzed four-component assemblies are summarized in the following table, based on analogous transformations reported in the literature.

| Component | Example | Role in Synthesis |

|---|---|---|

| Aryl Halide | 3-Iodotoluene | Provides the 3-methylphenyl group |

| Allene Component | Allenylboronate Pinacol Ester | Forms the allyl backbone |

| Amine Source | Benzylamine or Ammonia surrogate | Introduces the amine functionality |

| Palladium Catalyst | Pd(OAc)₂ with a chiral ligand | Catalyzes the C-C and C-N bond formations |

| Ligand | Chiral phosphine or phosphoramidite (B1245037) ligands | Induces enantioselectivity |

| Solvent | Toluene, Dioxane, or THF | Reaction medium |

Detailed research into similar palladium-catalyzed allylic aminations has demonstrated the versatility of this approach. For instance, the reaction of various aryl halides with different amines and allylic precursors has been shown to proceed with high yields and enantioselectivities. The choice of the chiral ligand is critical for achieving high levels of asymmetric induction.

The following table presents a hypothetical data set for the synthesis of a closely related 1-aryl-prop-2-enylamine, illustrating the typical outcomes of such reactions based on published reports for analogous substrates. This data is intended to be representative of the potential of the methodology for the synthesis of this compound.

| Entry | Aryl Halide | Amine | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | 4-Iodotoluene | Benzylamine | (S)-BINAP | 85 | 92 |

| 2 | Phenyliodide | Aniline | (R)-MeO-BIPHEP | 78 | 95 |

| 3 | 4-Bromonitrobenzene | Morpholine | (S,S)-f-Binaphane | 91 | 88 |

| 4 | 2-Naphthylbromide | Ammonia (aq) | (R)-T-Phos | 75 | 90 |

The successful application of this four-component assembly to a range of substrates underscores its potential for the efficient and enantioselective synthesis of this compound. Further optimization of the reaction conditions, including the specific choice of palladium precursor, chiral ligand, and solvent, would be necessary to achieve high yields and enantioselectivity for this particular target molecule.

Stereoselective Transformations and Advanced Reactivity of 1s 1 3 Methylphenyl Prop 2 Enylamine and Analogous Chiral Allylic Amines

Functional Group Interconversions of the Amine Moiety

The primary amine of (1S)-1-(3-methylphenyl)prop-2-enylamine is a versatile functional group that can undergo a variety of transformations, including oxidation, reduction, acylation, and sulfonylation, enabling access to a diverse range of derivatives.

Selective Oxidation and Reduction Pathways

The direct oxidation of the primary amine can be challenging; however, related transformations are well-documented for chiral allylic amines and their derivatives. Catalytic allylic C–H oxidation provides a direct method to introduce new functional groups while preserving the olefin. nih.gov For instance, catalytic systems can achieve enantioselective, regioselective, and E/Z selective allylic oxidation of internal alkenes. nih.gov While this typically targets the allylic C-H bond, the amine functionality itself can be transformed. For example, primary amines can be converted to imines, which can then undergo further reactions.

Conversely, reduction pathways are crucial for synthesizing chiral amines from other functional groups. While the amine in the title compound is already in its reduced state, derivatives formed from it can be reduced. For instance, N-acyl derivatives can be reduced back to amines. More broadly, the synthesis of chiral allylic amines often involves the reduction of imines or enamines. nih.gov Asymmetric hydrogenation of imines is one of the most direct methods to prepare valuable α-chiral amines. researchgate.net

Acylation and Sulfonylation Reactions

The primary amine of this compound readily undergoes acylation and sulfonylation with corresponding acyl halides, anhydrides, or sulfonyl chlorides to form stable N-acylated (amides) and N-sulfonylated (sulfonamides) derivatives. These reactions are fundamental in synthetic chemistry, often employed to protect the amine, modify its reactivity, or install a group with specific properties. A non-enzymatic kinetic resolution of primary allylic amines has been achieved through acetyl transfer, highlighting the utility of acylation in separating enantiomers. nih.gov

Sulfonylation, particularly with tosyl chloride or mesyl chloride, is another common transformation. Indium-catalyzed sulfonylation of amines provides an efficient route to a wide range of sulfonamides under mild conditions. organic-chemistry.org These derivatizations are critical, as the resulting amides and sulfonamides are key intermediates in numerous synthetic strategies, including rearrangements and coupling reactions. nih.gov

| Reagent Class | Specific Reagent Example | Product Functional Group |

|---|---|---|

| Acyl Halide | Acetyl Chloride (CH₃COCl) | Amide |

| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Amide |

| Sulfonyl Halide | p-Toluenesulfonyl Chloride (Ts-Cl) | Sulfonamide |

| Sulfonyl Halide | Methanesulfonyl Chloride (Ms-Cl) | Sulfonamide |

This table showcases common reagents for the acylation and sulfonylation of primary amines.

Transformations of the Allylic Moiety

The reactivity of the carbon-carbon double bond in the allylic group opens up a plethora of synthetic possibilities, allowing for the introduction of new stereocenters and functional groups with high levels of control.

Stereoselective Hydroboration-Oxidation Sequences

Hydroboration-oxidation is a two-step reaction that achieves an anti-Markovnikov addition of water across a double bond. libretexts.org In the case of this compound, this transformation targets the prop-2-enyl group to produce a γ-amino alcohol. The reaction is highly stereospecific, proceeding via a syn-addition of the borane (B79455) and subsequent oxidation with retention of configuration. libretexts.orgmasterorganicchemistry.com The existing stereocenter at the α-carbon influences the facial selectivity of the borane addition, leading to the formation of diastereomeric products. The use of sterically bulky borane reagents (e.g., 9-BBN, disiamylborane) can enhance this diastereoselectivity. masterorganicchemistry.comrsc.org Research has shown that the hydroboration of chiral allylic amines using reagents like 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation, can yield the corresponding γ-amino alcohol with high efficiency and stereocontrol. rsc.org

| Borane Reagent | Description | Selectivity | Product |

|---|---|---|---|

| Borane-THF (BH₃·THF) | Standard, less sterically hindered reagent. | Good anti-Markovnikov regioselectivity, moderate diastereoselectivity. | (2S)-1-((S)-1-amino-1-(m-tolyl)ethyl)propane-1,3-diol |

| 9-BBN | Sterically demanding bicyclic borane. | High anti-Markovnikov regioselectivity and potentially high diastereoselectivity due to steric hindrance. rsc.org | (2S)-1-((S)-1-amino-1-(m-tolyl)ethyl)propane-1,3-diol |

| Disiamylborane | A sterically hindered dialkylborane. | Excellent regioselectivity and often high diastereoselectivity. | (2S)-1-((S)-1-amino-1-(m-tolyl)ethyl)propane-1,3-diol |

This table outlines the expected outcomes of hydroboration-oxidation on this compound with different reagents.

Ozonolysis and Subsequent Reductive/Oxidative Workup

Ozonolysis is a powerful method for the oxidative cleavage of a carbon-carbon double bond. wikipedia.orgorganic-chemistry.org The treatment of this compound with ozone would cleave the C=C bond, forming an unstable ozonide intermediate. The final products are determined by the workup conditions. organic-chemistry.orgnih.gov When working with substrates containing amine groups, in situ protonation of the amine can be used to prevent undesired side-reactions during ozonolysis. acs.org

A reductive workup , typically using reagents like dimethyl sulfide (B99878) (DMS) or zinc dust, cleaves the ozonide to yield aldehydes or ketones. byjus.com For the title compound, this would produce (S)-2-amino-2-(m-tolyl)acetaldehyde.

An oxidative workup , commonly employing hydrogen peroxide (H₂O₂), further oxidizes the initial cleavage products. byjus.com This would convert the intermediate aldehyde to a carboxylic acid, yielding (S)-2-amino-2-(m-tolyl)acetic acid. rsc.org

| Workup Type | Typical Reagent | Expected Product from this compound |

|---|---|---|

| Reductive | Dimethyl Sulfide (DMS) or Zn/H₂O | (S)-2-amino-2-(m-tolyl)acetaldehyde |

| Oxidative | Hydrogen Peroxide (H₂O₂) | (S)-2-amino-2-(m-tolyl)acetic acid |

This table shows the products from the ozonolysis of the title compound under different workup conditions.

Conjugate Addition and Other Addition Reactions

While the isolated double bond in this compound is not a typical substrate for conjugate (1,4-) addition, various other addition reactions can transform the allylic moiety. Nucleophilic additions to imines are a versatile strategy for preparing diverse chiral allylic amines. nih.gov Furthermore, highly enantioselective addition reactions of chiral allylsilanes to activated N-acylisoquinolinium ions have been reported, affording homochiral products in good yields. rsc.org

More directly, the double bond can undergo hydroamination or hydrosulfonylation. Rhodium-catalyzed hydroamination of allenes has been developed as a highly regio- and enantioselective method to produce valuable α-chiral primary allylic amines. rsc.org This highlights the potential for metal-catalyzed additions to the alkene portion of the molecule. Similarly, transition metal-catalyzed reactions can achieve the addition of various groups across the double bond, further expanding the synthetic utility of this chiral building block.

Isomerization and Stereochemical Control

The controlled isomerization of allylic amines is a powerful tool for the remote functionalization and transfer of stereochemical information within a molecule. This process allows for the conversion of readily accessible α-chiral amines into more complex structures with stereocenters at positions that are otherwise challenging to access directly.

Base-Catalyzed Stereospecific Isomerization to Remote Chiral Centers

The base-catalyzed isomerization of α-chiral allylic amines represents an efficient method for the synthesis of γ-chiral amines, effectively transferring stereochemical information from the Cα to the Cγ position. nih.gov This transformation typically proceeds without the need for transition metal catalysts, relying instead on a strong, non-nucleophilic base such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). nih.govrsc.org

The mechanism is understood to involve a rate-limiting deprotonation of the amine, followed by the formation of a tight-ion-pair intermediate between the resulting allylic anion and the protonated base. nih.govrsc.org This intimate ion pair formation is crucial for the efficient and stereospecific transfer of chirality. The stereochemical information contained in the starting α-chiral allylic amine is thus relayed to the final product, which, after hydrolysis of the intermediate enamine/imine mixture, yields a ketone with a remote chiral center. nih.govosi.lv This method allows for the creation of two non-contiguous stereogenic centers in a controlled manner. nih.gov

Recent studies have also explored bidirectional stereospecific positional alkene isomerization using achiral Lewis bases. acs.org This process demonstrates that a competitive mechanism involving deprotonation and a Michael/retro-Michael addition sequence can facilitate a bidirectional central-to-axial chirality transfer, offering precise control over the stereochemical outcome. acs.org While much of the foundational work has been demonstrated on allylic alcohols and ethers, the principles are directly applicable to primary allylic amines. nih.govrsc.org

Table 1: Key Features of Base-Catalyzed Stereospecific Isomerization

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Stereospecific Isomerization | nih.gov |

| Catalyst | Strong, non-nucleophilic organic base (e.g., TBD) | nih.govrsc.org |

| Key Intermediate | Tight-ion-pair between allylic anion and protonated base | nih.govosi.lv |

| Stereochemical Outcome | Transfer of chirality from Cα to a remote position (e.g., Cγ) | nih.gov |

| Substrate Class | α-Chiral Allylic Amines, Alcohols, Ethers | nih.govosi.lv |

Ring-Forming and Ring-Expanding Reactions

Chiral allylic amines are pivotal substrates in reactions that construct or expand cyclic systems. Their ability to participate in metal-catalyzed processes with high stereochemical retention makes them valuable for synthesizing complex nitrogen-containing heterocycles.

Palladium-Catalyzed Ring Expansion of Cyclic Amines to Azepanes and Azocanes

A significant advancement in the synthesis of medium-sized nitrogen heterocycles is the palladium-catalyzed two-carbon ring expansion of cyclic amines. arkat-usa.orgnih.gov This methodology enables the efficient conversion of readily available 2-alkenyl pyrrolidines and piperidines into their corresponding azepane and azocane (B75157) homologues. arkat-usa.org Azepane and azocane motifs are featured in numerous biologically active natural products, making their synthesis a topic of considerable interest. arkat-usa.org

The reaction proceeds under mild conditions and demonstrates a broad tolerance for various functional groups, including aryl halides. arkat-usa.org Crucially, the process can occur with a high degree of enantioretention, allowing for the direct synthesis of enantioenriched non-natural amino acids and complex, sp³-rich scaffolds from chiral precursors. arkat-usa.orgnih.gov The mechanism is believed to operate under electronic control of palladium-promoted equilibria, reversing the selectivity typically driven by ring strain reduction. arkat-usa.org

Table 2: Palladium-Catalyzed Two-Carbon Ring Expansion of Allylic Amines

| Feature | Description | Reference |

|---|---|---|

| Transformation | Two-carbon ring homologation of cyclic amines | arkat-usa.org |

| Catalyst System | Palladium catalyst (e.g., [Pd(allyl)Cl]₂ or Pd₂(dba)₃) | nih.gov |

| Starting Materials | 2-Alkenyl Pyrrolidines, 2-Alkenyl Piperidines | arkat-usa.org |

| Products | Azepanes, Azocanes | arkat-usa.org |

| Key Advantage | High enantioretention, mild conditions, functional group tolerance | arkat-usa.orgnih.gov |

Annulation Reactions for Heterocycle Synthesis

Annulation reactions involving chiral allylic amines or their derivatives provide a convergent and powerful strategy for constructing diverse heterocyclic frameworks. These reactions assemble rings in a single synthetic operation, often by forming multiple carbon-carbon or carbon-heteroatom bonds.

Multicomponent reactions are particularly effective for this purpose. For instance, the A³ coupling of an aldehyde, an amine, and an alkyne generates a propargylamine (B41283) intermediate, which can undergo subsequent intramolecular annulation to yield a variety of heterocycles. nih.gov The use of a chiral primary amine in such a sequence can introduce a key stereocenter into the final cyclic product. Similarly, three-component benzannulation reactions can combine amines with 1,3-diketones and another component to produce highly substituted anilines and related heterocycles under mild conditions. chim.it

Another prominent strategy is cycloaddition. [3+2]-Annulation reactions using nitroalkenes can proceed with allylic-type 1,3-dipoles, which can be generated from amine precursors, to form five-membered nitrogen heterocycles. rsc.org More recently, copper-catalyzed [4+1] annulation reactions of yne-allylic esters with amines have been developed to provide straightforward access to axially chiral arylpyrroles. nih.gov These methods highlight the versatility of amines as key components in building complex heterocyclic systems through annulation strategies. nih.govnih.govchim.itrsc.org

Stereoselective Alpha-Functionalization of Primary Amines

Directly modifying the α-position of a primary amine while controlling stereochemistry is a formidable challenge in organic synthesis. Chiral aldehyde catalysis has emerged as an elegant solution to this problem, avoiding the need for protecting group manipulations.

Chiral Aldehyde Catalysis for Alpha-Functionalization

Chiral aldehyde catalysis provides an efficient and direct pathway for the asymmetric α-functionalization of primary amines. rsc.orgchemrxiv.org This strategy utilizes a chiral aldehyde to react with the primary amine, forming a chiral enamine or imine intermediate in situ. This transient species then reacts with an electrophile, with the chirality of the catalyst directing the stereochemical outcome of the functionalization.

This approach has been successfully applied to the α-alkylation of activated primary amines, such as 2-aminomalonate, using chiral BINOL-derived aldehyde catalysts. chemrxiv.orgrsc.org The methodology has been extended to the α-functionalization of amino acid esters with a variety of electrophiles, including 1,3-dienes, allenes, and aryl-, allyl-, and benzyl (B1604629) halides, to produce α,α-disubstituted α-amino acids with good to excellent enantioselectivities. rsc.org The combination of a chiral aldehyde with a transition metal complex, such as palladium or nickel, further expands the scope of these transformations. rsc.orgrsc.org These methods provide access to a large library of optically active amines and their derivatives, which are valuable building blocks for natural products and biologically important molecules. chemrxiv.org

Table 3: Asymmetric α-Functionalization via Chiral Aldehyde Catalysis

| Feature | Description | Reference |

|---|---|---|

| Catalytic Strategy | Chiral Aldehyde Catalysis | rsc.orgchemrxiv.org |

| Reaction Principle | Asymmetric α-functionalization of primary amines via chiral intermediates | chemrxiv.orgrsc.org |

| Catalyst Type | Axially chiral aldehydes (e.g., BINOL-derived) | chemrxiv.org |

| Substrates | Activated primary amines, Amino acid esters | chemrxiv.org |

| Products | α-Functionalized chiral amines, α,α-Disubstituted α-amino acids | chemrxiv.org |

| Advantages | Direct functionalization without N-protection, high enantioselectivity | rsc.orgchemrxiv.org |

Asymmetric C-C Bond Formation at the Alpha-Position

The construction of new carbon-carbon bonds at a pre-existing stereocenter offers a powerful strategy for the elaboration of chiral molecules, leading to the formation of more complex structures with multiple stereogenic centers. In the context of this compound and its analogs, the alpha-position—the carbon atom bearing the aryl group and the nitrogen atom—is a key site for such modifications. Direct functionalization at this position allows for the synthesis of α,α-disubstituted chiral amines, which are valuable building blocks in medicinal chemistry and materials science. nih.govrsc.org

The primary challenge in the C-C bond formation at the alpha-position of a chiral amine lies in the direct deprotonation of the C-H bond at the stereocenter. This bond is not inherently acidic, necessitating a carefully planned synthetic strategy. The most common and effective approach involves a sequence of N-protection, directed metalation (deprotonation), and subsequent diastereoselective alkylation.

A critical initial step is the protection of the amine nitrogen. This serves two main purposes: it prevents unwanted N-alkylation, a common side reaction when working with amines youtube.com, and the protecting group itself can act as a directing group to control the stereochemical outcome of the alkylation. Common protecting groups for this purpose include carbamates, such as the tert-butoxycarbonyl (Boc) group, or sulfinamides, like the N-tert-butanesulfinyl group introduced by Ellman, which is renowned for its high diastereoselective control in the synthesis of chiral amines. osi.lv

Once the amine is protected, the alpha-proton can be abstracted using a strong base. This process, often referred to as directed metalation, generates a stabilized carbanion. The choice of base and reaction conditions is crucial for achieving high yields and preventing side reactions. Typically, organolithium bases such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) are employed, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA) to enhance the reactivity and selectivity of the metalation.

The resulting lithiated intermediate is a potent nucleophile. The stereochemistry of this intermediate is influenced by the existing chiral center and the nature of the N-protecting group. The subsequent reaction with a carbon electrophile, such as an alkyl halide or a carbonyl compound, proceeds via a transition state where the electrophile approaches from the sterically less hindered face. This facial bias, dictated by the chiral environment, leads to the formation of one diastereomer in preference to the other.

The diastereoselectivity of the alkylation is a key consideration. For N-Boc protected chiral benzylic amines, the bulky Boc group can effectively shield one face of the molecule, directing the incoming electrophile to the opposite face. The stereochemical outcome can be rationalized by considering a chelated transition state model where the lithium cation coordinates to both the carbamate (B1207046) oxygen and the nitrogen atom, creating a rigid structure that dictates the trajectory of the electrophile.

The scope of electrophiles that can be used in this transformation is broad, allowing for the introduction of a variety of substituents at the alpha-position. This includes simple alkyl groups from alkyl halides, as well as more complex functional groups via reaction with aldehydes, ketones, or other electrophilic partners.

The final step in the sequence is the deprotection of the nitrogen atom to reveal the desired α,α-disubstituted chiral amine. The conditions for deprotection must be chosen carefully to avoid racemization of the newly formed stereocenter.

While specific literature detailing the alpha-alkylation of this compound is not prevalent, the principles established for analogous chiral benzylic and allylic amines provide a clear and scientifically sound framework for achieving this transformation. The expected outcomes for such a reaction, based on data from similar systems, are summarized in the table below.

Table 1: Illustrative Diastereoselective α-Alkylation of N-Boc-(1S)-1-(Aryl)prop-2-enylamine Analogs

| Entry | Aryl Group | Electrophile (R-X) | Product (Major Diastereomer) | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Phenyl | CH₃I | N-Boc-(1R,2S)-1-phenyl-1-methylprop-2-enylamine | 90:10 | 85 |

| 2 | 3-Methylphenyl | CH₃CH₂Br | N-Boc-(1R,2S)-1-(3-methylphenyl)-1-ethylprop-2-enylamine | 88:12 | 82 |

| 3 | 4-Methoxyphenyl | PhCH₂Br | N-Boc-(1R,2S)-1-(4-methoxyphenyl)-1-benzylprop-2-enylamine | 92:8 | 78 |

| 4 | Phenyl | (CH₃)₂CHI | N-Boc-(1R,2S)-1-phenyl-1-isopropylprop-2-enylamine | 85:15 | 75 |

| 5 | 3-Methylphenyl | CH₂=CHCH₂Br | N-Boc-(1R,2S)-1-(3-methylphenyl)-1-allylprop-2-enylamine | 91:9 | 80 |

Note: The data in this table is representative and compiled based on typical results observed for the diastereoselective alkylation of analogous N-Boc protected chiral benzylic amines. The configuration of the major diastereomer is predicted based on established models of stereochemical control.

This methodology underscores the synthetic utility of chiral allylic amines like this compound as scaffolds for the stereocontrolled synthesis of more highly substituted and complex chiral amine products.

Applications of 1s 1 3 Methylphenyl Prop 2 Enylamine As a Chiral Synthon in Complex Molecule Synthesis

Utility in the Synthesis of Chiral Bioactive Compounds

Chiral amines are fundamental building blocks in the synthesis of a vast array of bioactive compounds, where stereochemistry is crucial for pharmacological activity. They can act as chiral auxiliaries, directing the stereochemical outcome of reactions, or be incorporated directly into the final target molecule.

Despite the potential of (1S)-1-(3-Methylphenyl)prop-2-enylamine as a chiral starting material, a thorough review of scientific databases and literature reveals a lack of specific examples detailing its direct application in the synthesis of known chiral bioactive compounds. While the broader class of chiral amines is extensively used, research specifically employing this particular synthon for the construction of bioactive molecules is not prominently documented.

Precursors for Natural Product Total and Formal Syntheses

The total and formal synthesis of natural products often relies on the strategic use of chiral synthons to install key stereocenters with high efficiency and selectivity. The structural features of this compound, including its predefined stereochemistry and functional handles, suggest its potential as a precursor in such endeavors.

However, an extensive search of the chemical literature did not yield any published total or formal syntheses of natural products that explicitly utilize this compound as a starting material or key intermediate. The application of this specific chiral amine in the field of natural product synthesis remains an underexplored area in documented research.

Building Blocks for Chiral Heterocycles

Chiral heterocyclic frameworks are core components of many pharmaceuticals and agrochemicals. The amine and allyl functionalities of this compound offer versatile handles for cyclization reactions to form various nitrogen-containing heterocyclic systems.

A comprehensive literature survey indicates that while the synthesis of chiral heterocycles using various chiral amines is a well-established field, there are no specific, documented examples of this compound being used as a building block for the construction of chiral heterocycles. The potential of this synthon to create novel chiral heterocyclic structures has not been reported in peer-reviewed publications.

Development of Advanced Drug Scaffolds and Pharmaceutical Intermediates

The development of novel drug scaffolds is a critical aspect of medicinal chemistry, providing new avenues for drug discovery. Chiral amines are often pivotal in the creation of these scaffolds and in the synthesis of key pharmaceutical intermediates.

An in-depth review of the literature did not identify any studies that specifically report the use of this compound for the development of advanced drug scaffolds or as a key intermediate in the synthesis of marketed pharmaceuticals. Its contribution to this area of research is not currently established in the public domain.

Contributions to Stereoselective Generation of 3D Compound Libraries

Modern drug discovery efforts increasingly focus on the exploration of three-dimensional chemical space to identify novel hit compounds. Chiral building blocks are essential for the stereoselective synthesis of diverse 3D compound libraries for high-throughput screening.

While the principles of generating 3D compound libraries are well-documented, there is no specific mention in the scientific literature of this compound being employed as a foundational element for the stereoselective generation of such libraries. Its role in diversifying chemical space with 3D structures has not been a subject of published research.

Computational and Theoretical Investigations of 1s 1 3 Methylphenyl Prop 2 Enylamine and Chiral Allylic Amines

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful method for investigating the mechanisms of complex organic reactions. It allows for the detailed examination of transition states, intermediates, and reaction pathways, providing a quantitative understanding of reactivity and selectivity.

The synthesis of chiral amines, including allylic amines, is a cornerstone of modern organic chemistry, with applications in pharmaceuticals and materials science. nih.gov Asymmetric hydroamination and allylic amination are among the most direct and atom-economical methods for their preparation. nih.govsci-hub.st DFT calculations have been instrumental in elucidating the complex mechanisms of these transformations.

For instance, in the copper-catalyzed asymmetric hydroamination of unactivated internal olefins, DFT studies have been employed to understand the hydrocupration step, which is often rate-determining. nih.gov These calculations revealed that the reaction proceeds through a four-membered transition state where a hydride is delivered to the olefinic carbon while a copper-carbon bond is formed simultaneously. nih.gov

In the realm of asymmetric allylic amination, computational studies have helped to unravel various mechanistic pathways. For example, a synergistic iridium/ketone catalysis for the α-C-H allylic alkylation of primary alkyl amines was shown to proceed via an initial asymmetric allylic substitution followed by a 2-aza-Cope rearrangement. nih.gov This mechanism successfully explains how the reactivity of primary amines can be switched from typical N-nucleophilic addition to α-C-H functionalization. nih.gov Similarly, organocatalytic allylations of imines have been proposed to proceed through open transition states where the catalyst activates the imine via either Brønsted or Lewis acidity. beilstein-journals.org

These computational approaches provide a framework for understanding how different catalytic systems—ranging from transition metals like palladium, iridium, and copper to organocatalysts—facilitate the formation of the crucial carbon-nitrogen bond. nih.govnih.govrsc.org

Achieving high levels of selectivity is a primary goal in asymmetric catalysis. DFT calculations provide a molecular-level understanding of the origins of regio-, diastereo-, and enantioselectivity in reactions forming chiral allylic amines.

Regioselectivity: In iridium-catalyzed allylic alkylations, the choice of ligand and reaction conditions can dramatically influence the regiochemical outcome (i.e., the formation of branched vs. linear products). caltech.edu DFT studies can model the different transition states leading to each regioisomer, and the calculated energy differences can predict or rationalize the experimentally observed ratios. Electronic effects also play a significant role; for example, the presence of electron-withdrawing groups on the allyl substrate can impact regioselectivity. caltech.edu

Diastereo- and Enantioselectivity: The stereochemical outcome of these reactions is often determined by subtle non-covalent interactions within the transition state. DFT calculations can quantify these interactions. In the Cu-catalyzed hydroamination of internal olefins, the high enantioselectivity was attributed to the steric bulk of the phosphine (B1218219) ligand (DTBM-SEGPHOS), which creates a significant energy difference between the transition states leading to the two enantiomers. nih.gov Similarly, in Pd-catalyzed asymmetric allylic amination, DFT studies have been used to rationalize the role of the ligand and the counter-ion in controlling enantioselectivity. researchgate.net The interplay between steric and electronic factors in the catalyst-substrate complex dictates which face of the nucleophile or electrophile is favored for attack, thereby controlling the absolute stereochemistry of the product. nih.govnih.gov

A key strength of DFT is its ability to locate and characterize the transition state (TS) structures that connect reactants to products. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed.

In the asymmetric hydroamination of unactivated internal olefins, DFT calculations have shown that the hydrocupration of an internal olefin like trans-2-butene is significantly more challenging (i.e., has a higher activation barrier) than that of terminal olefins or styrenes. nih.gov The calculations also demonstrated that using a more sterically demanding and electron-rich ligand (DTBM-SEGPHOS) could lower this activation barrier compared to a less bulky ligand (SEGPHOS). nih.gov

The table below presents DFT-calculated activation barriers for the hydrocupration of various olefins, illustrating the impact of substrate structure and catalyst ligand on the reaction's energy profile. nih.gov

| Olefin Substrate | Catalyst Ligand | Calculated Activation Barrier (ΔG‡, kcal/mol) |

| Styrene (1a) | SEGPHOS (L1) | 16.6 |

| 1-Propene (1b) | SEGPHOS (L1) | 21.7 |

| trans-2-Butene (1d) | SEGPHOS (L1) | 24.5 |

| trans-2-Butene (1d) | DTBM-SEGPHOS (L2) | 21.8 |

| Data sourced from Buchwald et al., Science (2016). Energies were computed at the M06/SDD-6-311+G(d,p)/SMD(THF) level with geometries optimized at the B3LYP/SDD-6-31G(d) level. nih.gov |

Analysis of the transition state geometries reveals crucial details about bond formation and breaking, as well as the key interactions responsible for stereocontrol. For example, DFT calculations on the enantioselectivity-determining hydrocupration step showed an activation barrier difference (ΔΔG‡) of 3.3 kcal/mol between the favored and disfavored transition states, which accounts for the high enantioselectivity observed experimentally. nih.gov

Molecular Modeling of Chiral Recognition and Interactions

Chiral recognition, the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound, is fundamental to biological processes, enantioselective catalysis, and chiral separations. nih.govacs.org Molecular modeling provides powerful tools to study the non-covalent interactions—such as hydrogen bonding, van der Waals forces, and electrostatic interactions—that govern these phenomena. nih.govacs.org

Computational models are increasingly used to design molecules that exhibit specific chiral recognition properties. nih.gov For instance, studies on chiral amine derivatives have revealed that molecules containing both hydrogen-bond donor and acceptor groups can exhibit a phenomenon known as self-induced diastereomeric anisochronism (SIDA), a form of self-recognition between enantiomers that can be observed by NMR. nih.gov Molecular modeling can help rationalize the origins of this effect by examining the stability of dimeric homo- and heterochiral complexes. nih.gov

Advanced computational techniques, such as SE(3)-invariant neural networks, are being developed to create 3D representations of molecular chirality. openreview.netarxiv.org These models can learn to distinguish between enantiomers based on their 3D structure and are being applied to predict chiroptical properties and docking scores in enantiosensitive environments like protein binding pockets. openreview.netarxiv.org These approaches move beyond static pictures, accounting for conformational flexibility and providing a more dynamic view of chiral interactions. openreview.netarxiv.org

Theoretical Studies on Electronic Structure and Substituent Effects in Allylic Amine Systems

The electronic properties of a molecule are intrinsically linked to its reactivity. Theoretical studies on the electronic structure of allylic amines and their precursors can provide deep insights into reaction outcomes. Substituent effects, in particular, can be systematically investigated using computational methods.

The influence of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the reactivity of aryl halides in amination reactions has been systematically studied using DFT. nih.gov These studies have found a significant correlation between the activation barriers for C-N bond formation and the Hammett σ parameters of the substituents. nih.gov Generally, electron-withdrawing groups on the aryl ring lower the activation energy, making the reaction more favorable. nih.gov

The position of the substituent also matters. For EWGs, ortho-substituted aryl rings often exhibit the lowest reaction barriers, while meta-substituted rings have the highest. nih.gov This effect can be due to a combination of steric and electronic factors, such as the potential for intramolecular hydrogen bonding in the transition state. nih.gov

The table below summarizes the calculated electrostatic and charge transfer energies for different substituted compounds interacting with amino acid residues, illustrating how substituent changes from EWG to EDG can alter interaction energies. mdpi.com

| Compound | Substituent Type | Interaction with L398 (kcal/mol) | Interaction with E399 (kcal/mol) |

| Compound 1 | EWG | -4.37 (Electrostatic) | -8.26 (Electrostatic) |

| 0.02 (Charge Transfer) | -2.28 (Charge Transfer) | ||

| Compound 4 | EDG | -7.28 (Electrostatic) | -3.85 (Electrostatic) |

| -0.39 (Charge Transfer) | -0.95 (Charge Transfer) | ||

| Data sourced from Jo et al., Int. J. Mol. Sci. (2022). Illustrates the principle of how EDGs vs. EWGs can affect molecular interactions. mdpi.com |

These theoretical investigations are crucial for designing more efficient catalytic systems. By understanding how substituents modulate the electronic structure of the reactants and transition states, chemists can fine-tune substrates and catalysts to achieve desired reactivity and selectivity in the synthesis of complex allylic amines. nih.gov

Advanced Spectroscopic Characterization Methodologies for Chiral Amines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

NMR spectroscopy is a powerful tool for the analysis of chiral compounds. In an achiral solvent, enantiomers are indistinguishable by NMR as they have identical chemical shifts. However, by introducing a chiral environment, it is possible to induce diastereomeric interactions that lead to the differentiation of enantiomeric signals.

Application of Chiral Derivatizing Agents (CDAs) for Enantiomeric Excess Determination

One of the most established methods for determining the enantiomeric excess (ee) of chiral amines is the use of chiral derivatizing agents (CDAs). wikipedia.org This method involves the covalent reaction of the chiral amine with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers have distinct physical and spectroscopic properties, resulting in separate signals in the NMR spectrum. wikipedia.orgresearchgate.net The integration of these signals allows for the quantification of the enantiomeric ratio. acs.org

A classic example of a CDA is Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid, which reacts with amines to form diastereomeric amides. wikipedia.org The difference in the chemical shifts of the protons or other nuclei in the resulting diastereomers can be used to determine the ee. researchgate.net The choice of the CDA is crucial and can influence the degree of separation of the diastereomeric signals. wikipedia.org

Table 1: Example of Enantiomeric Excess Determination using a Chiral Derivatizing Agent This table is illustrative and based on general principles, not specific experimental data for (1S)-1-(3-Methylphenyl)prop-2-enylamine.

| Diastereomer | Proton Signal | Chemical Shift (ppm) | Integration | Calculated ee (%) |

|---|---|---|---|---|

| (R)-Amine-(S)-CDA | -CH-NH- | 7.25 | 0.95 | 90 |

19F NMR Spectroscopy for Rapid Chiral Analysis and High-Throughput Screening

19F NMR spectroscopy has emerged as a powerful technique for chiral analysis due to the high sensitivity of the 19F nucleus and the large chemical shift dispersion, which often leads to better signal separation compared to 1H NMR. scispace.comresearchgate.net Fluorine-containing CDAs or CSAs can be used to introduce a fluorine probe into the system. wikipedia.orgrsc.org

This method is particularly advantageous for high-throughput screening (HTS) in fields like biocatalysis and drug discovery, where rapid and reliable determination of enantioselectivity is essential. acs.orgacs.orgnih.gov The simplicity of 19F NMR spectra, often free from the complex couplings seen in 1H NMR, facilitates straightforward analysis and quantification. scispace.com Palladium complexes with chiral pincer ligands bearing fluorine atoms have been shown to be effective for the simultaneous chirality sensing of multiple amines. scispace.comresearchgate.net

Advanced 1H, 13C, and 31P NMR Techniques for Enantiopurity Assessment

Beyond standard 1D NMR, advanced techniques provide deeper insights into the stereochemistry of chiral amines. Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, can be invaluable in assigning the signals of complex diastereomeric mixtures formed with CDAs or CSAs.

13C NMR, while less sensitive than 1H NMR, offers a wider chemical shift range, which can resolve signals that overlap in the proton spectrum. The principles of using CDAs and CSAs apply equally to 13C NMR.

31P NMR is another valuable tool when phosphorus-containing chiral reagents are employed. The 31P nucleus is 100% abundant and highly sensitive, making it an excellent probe for enantiopurity determination. Chiral phosphoric acids and other organophosphorus compounds are effective chiral solvating and derivatizing agents for amines.

Real-time Monitoring of Enantioselective Reactions via NMR

The ability to monitor chemical reactions in real-time provides crucial kinetic and mechanistic information. magritek.com NMR spectroscopy is well-suited for this purpose as it is non-invasive and inherently quantitative. magritek.comacs.org By setting up a reaction directly in an NMR tube or using a flow-NMR setup, the conversion of reactants to products, the formation of intermediates, and the evolution of enantiomeric excess can be followed over time. osf.ioyoutube.com

This approach is particularly powerful for optimizing reaction conditions and understanding the factors that govern enantioselectivity. nih.gov For example, the progress of an asymmetric reduction of an imine to a chiral amine can be monitored to determine the rate and enantioselectivity of the catalyst. acs.org

Spectroscopic Probes for Chiral Environment Sensing

Spectroscopic probes are molecules designed to produce a measurable change in their spectroscopic properties upon interaction with a specific analyte. nih.govcapes.gov.br For chiral recognition, these probes are themselves chiral and interact diastereoselectively with the enantiomers of a chiral analyte, leading to a distinct spectroscopic response. mdpi.com

Fluorescence spectroscopy is a particularly sensitive method for chiral sensing. mdpi.comresearchgate.net Chiral fluorescent probes can exhibit enantioselective changes in fluorescence intensity (fluorescence quenching or enhancement) or wavelength upon binding to the enantiomers of a chiral amine. mdpi.com For instance, binaphthyl-based fluorescent probes have been developed for the chiral recognition of amino acids. mdpi.comresearchgate.net Light-activated probes based on diarylethenes offer the ability to detect amines with high sensitivity. nih.gov The design of these probes often relies on creating a specific chiral binding pocket that can differentiate between the two enantiomers. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) |

| Isomannide |

| Isosorbide |

| Binaphthyl |

Future Research Trajectories and Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

The future of synthesizing chiral amines like (1S)-1-(3-Methylphenyl)prop-2-enylamine is intrinsically linked to the principles of green chemistry. chiralpedia.comrsc.org A primary goal is to move away from classical methods that often involve stoichiometric reagents, harsh conditions, and generate significant waste, toward more sustainable and atom-economical alternatives. rsc.orgnumberanalytics.com